molecular formula C8H15N3O2 B3353223 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide CAS No. 534603-64-0

2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide

Cat. No.: B3353223
CAS No.: 534603-64-0
M. Wt: 185.22 g/mol
InChI Key: NVHSBECJDNGEPC-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide is a chemical compound with the molecular formula C₉H₁₆N₂O₂ It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide typically involves the reaction of 1,4-dimethylpiperazine with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxyl derivatives of the acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpiperazine: A precursor in the synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide.

    2-(1,4-Dimethylpiperazin-2-yl)ethanamine: A structurally similar compound with different functional groups.

    N-Acetylpiperazine: Another derivative of piperazine with acetyl functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-10-3-4-11(2)8(13)6(10)5-7(9)12/h6H,3-5H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHSBECJDNGEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459391
Record name 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534603-64-0
Record name 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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